Lubazodone hydrochloride
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Overview
Description
Preparation Methods
The synthesis of YM-35992 involves several steps, starting from commercially available precursors. The key steps include the formation of the indene ring system, introduction of the fluorine atom, and the attachment of the morpholine moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
YM-35992 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Biology: The compound has been used in studies to understand the role of serotonin in mood regulation and other physiological processes.
Medicine: YM-35992 is being investigated as a potential antidepressant, offering an alternative to traditional tricyclic antidepressants and selective serotonin reuptake inhibitors.
Mechanism of Action
YM-35992 exerts its effects by selectively inhibiting the reuptake of serotonin and antagonizing the serotonin 5-HT2A receptor. This dual mechanism enhances serotonin levels in the synaptic cleft, leading to improved mood and reduced symptoms of depression. The compound targets specific molecular pathways involved in serotonin signaling, making it a promising candidate for the treatment of mood disorders .
Comparison with Similar Compounds
YM-35992 is unique compared to other similar compounds due to its dual mechanism of action. Similar compounds include:
Fluoxetine: A selective serotonin reuptake inhibitor commonly used as an antidepressant.
Trazodone: An antidepressant with serotonin receptor antagonistic properties.
Sertraline: Another selective serotonin reuptake inhibitor used to treat depression and anxiety disorders.
YM-35992 stands out due to its combined serotonin reuptake inhibitory and serotonin 5-HT2A receptor antagonistic activities, offering potential advantages in terms of efficacy and side effect profile.
Properties
CAS No. |
161178-10-5 |
---|---|
Molecular Formula |
C14H19ClFNO2 |
Molecular Weight |
287.76 g/mol |
IUPAC Name |
(2S)-2-[(7-fluoro-2,3-dihydro-1H-inden-4-yl)oxymethyl]morpholine;hydrochloride |
InChI |
InChI=1S/C14H18FNO2.ClH/c15-13-4-5-14(12-3-1-2-11(12)13)18-9-10-8-16-6-7-17-10;/h4-5,10,16H,1-3,6-9H2;1H/t10-;/m0./s1 |
InChI Key |
HWEMEKZYQCJVEZ-PPHPATTJSA-N |
Isomeric SMILES |
C1CC2=C(C=CC(=C2C1)F)OC[C@@H]3CNCCO3.Cl |
SMILES |
C1CC2=C(C=CC(=C2C1)F)OCC3CNCCO3.Cl |
Canonical SMILES |
C1CC2=C(C=CC(=C2C1)F)OCC3CNCCO3.Cl |
161178-10-5 | |
Synonyms |
(S)-2-(((7-fluoro-4-indanyl)oxy)methyl)morpholine monohydrochloride lubazodone hydrochloride YM 992 YM-992 YM992 |
Origin of Product |
United States |
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